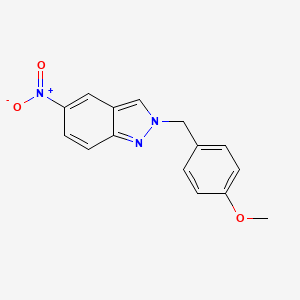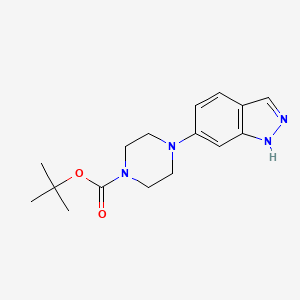![molecular formula C12H24N2O B1419132 Methyl-[2-pyrrolidin-1-yl-1-(tetrahydro-pyran-4-yl)-ethyl]-amine CAS No. 885951-13-3](/img/structure/B1419132.png)
Methyl-[2-pyrrolidin-1-yl-1-(tetrahydro-pyran-4-yl)-ethyl]-amine
Descripción general
Descripción
Methyl-[2-pyrrolidin-1-yl-1-(tetrahydro-pyran-4-yl)-ethyl]-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MPTP or MPTP hydrochloride and is used as a precursor for the synthesis of other chemical compounds.
Aplicaciones Científicas De Investigación
Neuroprotective Agent Development
This compound has been explored for its potential as a neuroprotective agent. It’s structurally related to molecules that have shown promise in protecting nerve cells against damage from neurodegenerative diseases such as Alzheimer’s . The ability to cross the blood-brain barrier makes it a candidate for further research in this area.
Cognitive Disorders Treatment
Derivatives of this compound have been investigated for their role in treating cognitive disorders. They have been found to elevate central cGMP levels in the brain, which is associated with improved cognitive function . This application is particularly relevant for conditions like dementia and Alzheimer’s disease.
Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial activity, including antibacterial and antifungal properties . Research into this application could lead to the development of new treatments for infectious diseases resistant to current medications.
Chemotherapeutic Agent Synthesis
The chemical structure of this compound suggests potential use in the synthesis of chemotherapeutic agents. Its ability to form stable heterocyclic compounds could be leveraged to create new drugs for treating various cancers .
Phosphodiesterase Inhibition
Related compounds have been used as selective inhibitors of phosphodiesterase (PDE), which is an enzyme target for various disorders. PDE inhibition can lead to therapeutic effects in diseases such as erectile dysfunction, pulmonary hypertension, and more .
Androgen Receptor Inhibition
In the context of prostate cancer, derivatives of this compound could be used to synthesize androgen receptor inhibitors. This application is crucial for developing treatments that target hormone-sensitive cancers .
Synthetic Route Development
The compound’s structure is conducive to various synthetic routes, making it a valuable synthon in medicinal chemistry. It can be used to develop new synthetic methodologies for complex pharmaceuticals .
Pharmacological Tool
It serves as a pharmacological tool for testing clinical hypotheses in disease states associated with impairment of cGMP signaling or cognition. Its well-tolerated nature in humans makes it suitable for clinical trials to explore these effects further .
Propiedades
IUPAC Name |
N-methyl-1-(oxan-4-yl)-2-pyrrolidin-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-13-12(10-14-6-2-3-7-14)11-4-8-15-9-5-11/h11-13H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOWKUNCHNLIAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CN1CCCC1)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660707 | |
| Record name | N-Methyl-1-(oxan-4-yl)-2-(pyrrolidin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-[2-pyrrolidin-1-yl-1-(tetrahydro-pyran-4-yl)-ethyl]-amine | |
CAS RN |
885951-13-3 | |
| Record name | N-Methyl-1-(oxan-4-yl)-2-(pyrrolidin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



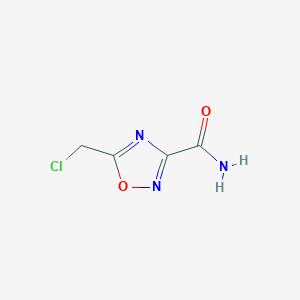
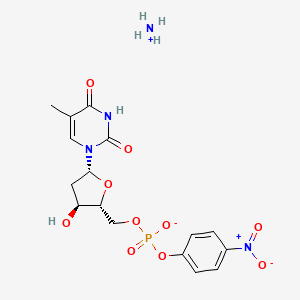
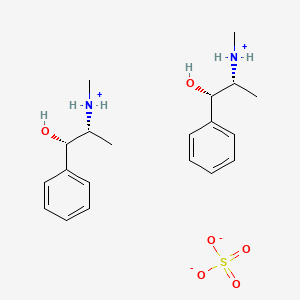






![{2-[4-(2-Methoxyethoxy)phenyl]ethyl}amine hydrochloride](/img/structure/B1419064.png)
![N-methyl-1-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine dihydrochloride](/img/structure/B1419066.png)

